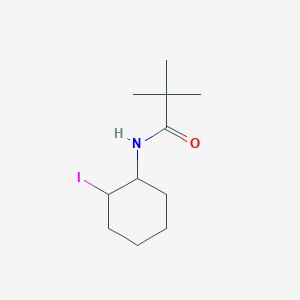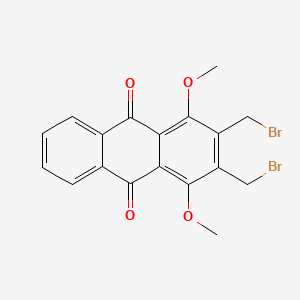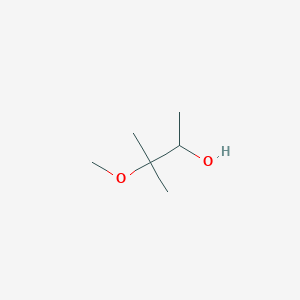![molecular formula C34H45Cl4N5 B14000552 4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline CAS No. 16757-54-3](/img/structure/B14000552.png)
4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or hydrogen chloride.
Cyclization Reactions: These reactions involve the formation of a ring structure, which is a key feature of the compound’s diazinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Interacting with DNA: Causing DNA damage or interfering with DNA replication and transcription.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline: shares structural similarities with other compounds containing diazinane rings and bis(2-chloroethyl)amino groups.
Other Similar Compounds: Compounds with similar functional groups, such as bis(2-chloroethyl)amines and diazinanes, exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
16757-54-3 |
|---|---|
Molekularformel |
C34H45Cl4N5 |
Molekulargewicht |
665.6 g/mol |
IUPAC-Name |
4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C34H45Cl4N5/c1-39(2)31-14-8-30(9-15-31)34-42(26-28-4-10-32(11-5-28)40(22-16-35)23-17-36)20-3-21-43(34)27-29-6-12-33(13-7-29)41(24-18-37)25-19-38/h4-15,34H,3,16-27H2,1-2H3 |
InChI-Schlüssel |
KFTZHAOJLCBYCS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2N(CCCN2CC3=CC=C(C=C3)N(CCCl)CCCl)CC4=CC=C(C=C4)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione](/img/structure/B14000495.png)

![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)

![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)

![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)

